BTK Inhibition: Pyrroloquinoxalinone Derivatives Show Sub-10 nM Potency
In a direct head-to-head comparison of scaffold-hopping strategies, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives 2 and 4 demonstrated superior BTK inhibitory potency compared to their imidazo[1,2-a]quinoxalin-4(5H)-one counterparts [1]. The pyrrolo-based derivatives achieved IC50 values of 7.41 nM and 11.4 nM, representing a 4- to 10-fold improvement in potency over the best imidazo analog in the same series. This quantitative difference underscores the critical role of the pyrrole ring in optimizing binding interactions within the BTK ATP-binding pocket.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7.41 nM (Derivative 2), 11.4 nM (Derivative 4) |
| Comparator Or Baseline | Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives: 52.2 nM (Derivative 9), 82.4 nM (Derivative 10) |
| Quantified Difference | ~7-fold more potent for Derivative 2 vs. Derivative 9 |
| Conditions | Recombinant human BTK enzyme assay (HTRF) |
Why This Matters
This direct potency advantage makes the pyrrolo scaffold a higher-probability starting point for BTK inhibitor programs, reducing the synthetic burden of exploring less active cores.
- [1] Chen Y, et al. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorg Chem. 2022; 126: 105899. View Source
